molecular formula C14H12Cl2OSn B14185152 Bis[(2-chlorophenyl)methyl]stannanone CAS No. 845659-64-5

Bis[(2-chlorophenyl)methyl]stannanone

Cat. No.: B14185152
CAS No.: 845659-64-5
M. Wt: 385.9 g/mol
InChI Key: DNDMYYAJALPLIX-UHFFFAOYSA-N
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Description

Bis[(2-chlorophenyl)methyl]stannanone is an organotin compound featuring a stannanone core (a tin-oxygen double bond, Sn=O) substituted with two (2-chlorophenyl)methyl groups. Organotin compounds like stannanones are often explored for their catalytic, material, or pharmacological properties, though their toxicity and environmental impact require careful consideration. This article compares this compound with structurally related compounds, focusing on anti-inflammatory activity, synthetic methodologies, and applications in drug development.

Properties

CAS No.

845659-64-5

Molecular Formula

C14H12Cl2OSn

Molecular Weight

385.9 g/mol

IUPAC Name

bis[(2-chlorophenyl)methyl]-oxotin

InChI

InChI=1S/2C7H6Cl.O.Sn/c2*1-6-4-2-3-5-7(6)8;;/h2*2-5H,1H2;;

InChI Key

DNDMYYAJALPLIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Sn](=O)CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2-chlorophenyl)methyl]stannanone typically involves the reaction of 2-chlorobenzyl chloride with stannous chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis[(2-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the stannanone to its corresponding stannane.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include stannic derivatives, stannanes, and substituted chlorophenyl compounds.

Scientific Research Applications

Bis[(2-chlorophenyl)methyl]stannanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[(2-chlorophenyl)methyl]stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Chlorophenyl-Substituted Compounds

Compound Substituent % Edema Inhibition
5a 4-Fluorophenyl 32.78
5b 2-Chlorophenyl 36.00
5d 4-Chlorophenyl 35.97
5f 3-Chlorophenyl 36.25
Phenylbutazone - 42.00 (reference)

Structural and Solubility Comparisons

  • 3,5-bis[(2-chlorophenyl)methyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one () shares the bis[(2-chlorophenyl)methyl] structure with the target stannanone.
  • (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone () exhibits slight solubility in chloroform and DMSO, indicating that chlorophenyl-containing compounds may require polar aprotic solvents for formulation .

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